N-methyl-1-(1-propoxycycloheptyl)methanamine

Description

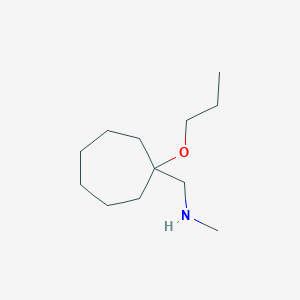

N-methyl-1-(1-propoxycycloheptyl)methanamine is a secondary amine with a complex structure that includes a cycloheptyl ring substituted with a propoxy group and a methylated amine group

Properties

Molecular Formula |

C12H25NO |

|---|---|

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N-methyl-1-(1-propoxycycloheptyl)methanamine |

InChI |

InChI=1S/C12H25NO/c1-3-10-14-12(11-13-2)8-6-4-5-7-9-12/h13H,3-11H2,1-2H3 |

InChI Key |

AIKJNVVDJGOQJP-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1(CCCCCC1)CNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-propoxycycloheptyl)methanamine typically involves the alkylation of a cycloheptyl amine derivative. One common method is to start with cycloheptanone, which undergoes a reductive amination with methylamine to form N-methylcycloheptylamine. This intermediate is then reacted with propyl bromide under basic conditions to introduce the propoxy group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-propoxycycloheptyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or amides.

Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenated compounds like alkyl halides (e.g., propyl bromide) are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-1-(1-propoxycycloheptyl)amide, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

N-methyl-1-(1-propoxycycloheptyl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex amine derivatives.

Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

Medicine: Research into its potential therapeutic effects, such as its role as a precursor in drug synthesis, is ongoing.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-1-(1-propoxycycloheptyl)methanamine involves its interaction with biological targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites, influencing biochemical pathways. Its molecular structure allows it to fit into specific binding pockets, modulating the activity of target proteins.

Comparison with Similar Compounds

Similar Compounds

- N-methyl-1-(1-propoxycyclohexyl)methanamine

- N-methyl-1-(1-propoxycyclopentyl)methanamine

- N-methyl-1-(1-propoxycyclooctyl)methanamine

Uniqueness

N-methyl-1-(1-propoxycycloheptyl)methanamine is unique due to its specific cycloheptyl ring structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications in research and industry.

Biological Activity

N-methyl-1-(1-propoxycycloheptyl)methanamine is a compound of interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available precursors. The characterization of the compound is usually performed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, mass spectrometry, and IR (Infrared) spectroscopy to confirm its structure and purity.

This compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin, norepinephrine, and dopamine. Its structural similarities to known psychoactive compounds suggest it may act as a reuptake inhibitor for these neurotransmitters.

Key Findings:

- Reuptake Inhibition: The compound has shown potential as a triple reuptake inhibitor in preclinical models, which could be beneficial in treating mood disorders such as major depressive disorder .

- Cholinesterase Inhibition: Studies indicate that derivatives of similar compounds exhibit significant inhibition of acetylcholinesterase and butyrylcholinesterase, which are crucial in the management of Alzheimer's disease .

Cytotoxicity and Antiviral Activity

Research on related compounds has demonstrated varying cytotoxic effects against cancer cell lines. For instance, derivatives have been tested against hepatocarcinoma (Huh7), adenocarcinoma (HCT-8), and acute myeloid leukemia (THP-1) cells. The results showed that certain derivatives had CC50 values indicating moderate cytotoxicity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | CC50 (µM) |

|---|---|---|

| N-Methyl Derivative A | Huh7 | 233 |

| N-Methyl Derivative B | THP-1 | 148 |

| Non-N-Methylated Control | Huh7 | >500 |

Additionally, antiviral properties have been explored against various viruses, including human coronaviruses and flaviviruses. While some derivatives exhibited EC50 values below 100 µM, indicating potential antiviral activity, the impact of N-methylation on these activities remains inconsistent .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1: A study investigated the efficacy of a related compound in a mouse model for depression. The compound demonstrated significant behavioral improvements in the tail suspension test compared to controls, suggesting its potential as an antidepressant .

- Case Study 2: Another study focused on the cholinesterase inhibitory activity of similar compounds. Results indicated that N-methylation could enhance inhibitory effects, which may be beneficial in developing treatments for Alzheimer’s disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.